molecular formula C25H23F3N4O4 B3325807 Zeteletinib CAS No. 2216753-97-6

Zeteletinib

Numéro de catalogue B3325807
Numéro CAS: 2216753-97-6
Poids moléculaire: 500.5 g/mol
Clé InChI: KOLQINCWMXQEOF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Zeteletinib, also known as BOS-172738 or DS-5010, is an experimental anticancer medication . It acts as a RET inhibitor, which means it inhibits the activity of the RET protein, a receptor tyrosine kinase . This protein plays a crucial role in cell signaling pathways that regulate cell growth and differentiation .


Molecular Structure Analysis

Zeteletinib has the molecular formula C25H23F3N4O4 . Its molar mass is 500.478 g·mol−1 . The IUPAC name for Zeteletinib is 2-[6-(6,7-dimethoxyquinolin-3-yl)pyridin-3-yl]-N-[3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-5-yl]acetamide .


Physical And Chemical Properties Analysis

Zeteletinib has the molecular formula C25H23F3N4O4 and a molar mass of 500.478 g·mol−1 . The compound is likely to have properties typical of organic compounds with similar structures, but specific physical and chemical properties such as melting point, boiling point, and solubility are not detailed in the available resources.

Applications De Recherche Scientifique

RET Inhibitors and Cancer Therapy

Zeteletinib has been identified as a potential therapy for RET-altered cancers. RET, a receptor tyrosine kinase, is an oncogene that drives various cancers, and its abnormal activation through mutations or fusions leads to tumorigenesis. The development of novel RET inhibitors like Zeteletinib is significant in the context of increased RET-targeted therapies. Due to their high potency and specificity, newer inhibitors like Zeteletinib are being investigated to overcome resistance encountered in previous treatments with multikinase inhibitors (MKIs) and to improve patient outcomes in RET-altered tumors (Lu et al., 2023).

Mécanisme D'action

Zeteletinib works by inhibiting the activity of the RET protein, a receptor tyrosine kinase . The RET protein is involved in cell signaling pathways that regulate cell growth and differentiation . By inhibiting the activity of this protein, Zeteletinib can help to prevent the abnormal cell growth that is characteristic of various types of cancer .

Orientations Futures

Zeteletinib is currently under clinical development by Boston Pharmaceuticals and is in Phase I for Non-Small Cell Lung Cancer . According to GlobalData, Phase I drugs for Non-Small Cell Lung Cancer have an 80% phase transition success rate (PTSR) indication benchmark for progressing into Phase II . This suggests that there is potential for Zeteletinib to move forward in clinical trials and possibly become a new treatment option for certain types of cancer .

Propriétés

IUPAC Name

2-[6-(6,7-dimethoxyquinolin-3-yl)pyridin-3-yl]-N-[3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F3N4O4/c1-24(2,25(26,27)28)21-11-23(36-32-21)31-22(33)7-14-5-6-17(29-12-14)16-8-15-9-19(34-3)20(35-4)10-18(15)30-13-16/h5-6,8-13H,7H2,1-4H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLQINCWMXQEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NOC(=C1)NC(=O)CC2=CN=C(C=C2)C3=CN=C4C=C(C(=CC4=C3)OC)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zeteletinib

CAS RN

2216753-97-6
Record name Zeteletinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2216753976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZETELETINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP0P7SHM0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zeteletinib
Reactant of Route 2
Reactant of Route 2
Zeteletinib
Reactant of Route 3
Reactant of Route 3
Zeteletinib
Reactant of Route 4
Reactant of Route 4
Zeteletinib
Reactant of Route 5
Reactant of Route 5
Zeteletinib
Reactant of Route 6
Reactant of Route 6
Zeteletinib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.